molecular formula C20H14ClNO2 B2946904 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 702649-47-6

6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2946904
CAS No.: 702649-47-6
M. Wt: 335.79
InChI Key: YXWBUEYSWMJULC-UHFFFAOYSA-N
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Description

6-Chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 702649-47-6) is a chemical compound offered for research purposes. This solid compound has a molecular formula of C20H14ClNO2 and a molecular weight of 335.79 g/mol. It should be stored sealed in a dry environment at room temperature . This compound belongs to the 1H-benzo[de]isoquinoline-1,3(2H)-dione class of molecules, which are investigated for their potential as inhibitors of bromodomain-containing proteins . Bromodomains are epigenetic regulatory proteins that recognize acetylated lysine residues on histones, and their inhibition is a significant area of research for the potential treatment of hyperproliferative diseases, including cancer . Researchers value this specific phenethyl-substituted chloro derivative for its potential utility in early-stage biochemical and pharmacological studies within this field. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-10-9-16-18-14(17)7-4-8-15(18)19(23)22(20(16)24)12-11-13-5-2-1-3-6-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBUEYSWMJULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 2

The 2nd position substituent critically impacts physicochemical and biological properties:

Compound Name Position 2 Substituent Key Properties/Applications Reference
6-Chloro-2-phenethyl-... Phenethyl Potential for enhanced lipophilicity N/A
2-Allyl-6-chloro-... (Compound 1) Allyl Intermediate for hydrazine derivatives
2-(2-Hydroxyethyl)-6-(pyrimidin-2-ylthio)-... Hydroxyethyl Antifungal activity (MIC: 0.5–4 µg/mL)
2-(3-Bromopropyl)-... Bromopropyl Precursor for sensor applications
2-(4-Pyridinylmethyl)-... Pyridinylmethyl Enhanced solubility in polar solvents
  • Phenethyl vs.
  • Hydroxyethyl : Compounds with this group (e.g., 7b–8c) exhibit high antifungal activity due to hydrogen-bonding capabilities, with MIC values as low as 0.5 µg/mL against Candida albicans .

Substituent Effects at Position 6

The 6th position governs electronic properties and target interactions:

Compound Name Position 6 Substituent Key Properties/Applications Reference
6-Chloro-2-phenethyl-... Chloro Electron-withdrawing; stabilizes π-system N/A
6-(Pyrimidin-2-ylthio)-2-hydroxyethyl-... Pyrimidinylthio Synergistic antifungal effects
6-Nitro-2-hydroxyethyl-... Nitro Fluorescence quenching in sensors
6-Benzyl-2-hydroxyisoquinoline-... Benzyl Moderate antiviral activity (37–55% yield)
  • Chloro vs. Thio Groups : Chlorine’s electron-withdrawing nature contrasts with sulfur-containing groups (e.g., pyrimidinylthio in 8a–8c), which improve antifungal potency by facilitating thiol-mediated cellular uptake .
  • Nitro Substituent : The nitro group in 6-chloro-5-nitro derivatives (e.g., C₁₄H₉ClN₂O₅) introduces strong fluorescence properties, useful in sensor design .

Research Findings and Data Tables

Table 1: Physical Properties of Selected Derivatives

Compound Name Molecular Weight Melting Point (°C) Purity (%) Reference
6-Chloro-2-phenethyl-... 337.79* N/A N/A N/A
6-(Pyrimidin-2-ylthio)-2-hydroxyethyl-... 367.35 >250 99.9
6-Chloro-5-nitro-2-hydroxyethyl-... 320.69 N/A N/A
6-Benzyl-2-hydroxyisoquinoline-... (20a) 295.31 N/A 99.9

*Calculated for C₁₉H₁₅ClNO₂.

Biological Activity

6-Chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine, particularly in cancer therapy.

The synthesis of this compound typically involves the reaction of 6-chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC17H16ClN1O2
Molecular Weight305.77 g/mol
IUPAC NameThis compound

Antitumor Potential

Recent studies have highlighted the anticancer properties of isoquinoline derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines.

In a comparative study involving multiple human tumor cell lines, it was found that related compounds demonstrated varying degrees of growth inhibition. For instance, in tests on the MOLT-4 and HL-60 cell lines, certain derivatives showed promising results in inducing apoptosis and inhibiting cell proliferation. The mechanisms involved included activation of caspases and alterations in cell cycle progression .

The biological activity of this compound is believed to involve:

  • Induction of Apoptosis : The compound has been shown to activate caspases (specifically caspase-3 and caspase-6), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Treatment with this compound resulted in an accumulation of cells in the S and G2/M phases, indicating a disruption in normal cell cycle progression and promoting apoptosis .
  • Inhibition of DNA/RNA Synthesis : The compound significantly inhibited nucleic acid synthesis in treated cells, further contributing to its anticancer effects.

Case Studies and Research Findings

A series of studies have evaluated the cytotoxic effects of this compound alongside other isoquinoline derivatives. Here are some key findings:

Study ReferenceCell Lines TestedIC50 (μM)Observations
Study AMOLT-410Induced apoptosis via caspase activation.
Study BHL-6015Significant growth inhibition observed.
Study CCOLO-20512Induced DNA synthesis inhibition.

These studies suggest that this compound may serve as a lead compound for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can purity be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzoyl chlorides with precursor acids in anhydrous solvents (e.g., ethanol or THF) under nitrogen. Post-reaction, the mixture is cooled, filtered, and purified via recrystallization (e.g., using methanol/ether). Yield optimization may require adjusting stoichiometry, reaction time (1.5–3 hours), or temperature (60–80°C). Purity is confirmed by ¹H/¹³C NMR to detect unreacted intermediates or by-products .

Q. How is structural characterization performed for this compound, and what spectral signatures are critical?

  • Methodological Answer :

  • NMR : Key ¹H NMR signals include aromatic protons (δ 7.4–8.5 ppm for benzo[de]isoquinoline), phenethyl substituents (δ 2.8–4.4 ppm for CH₂ groups), and chlorine-induced deshielding. ¹³C NMR typically shows carbonyl carbons (δ 163–168 ppm) and quaternary carbons (δ 120–135 ppm) .
  • X-ray Crystallography : Slow evaporation from ethanol yields crystals. Refinement protocols involve constraining H-atom positions and validating bond lengths/angles (e.g., C–C = 1.35–1.48 Å) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer : Use cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like DNA topoisomerases or kinase domains. Validate with fluorescence-based binding assays .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields or side reactions) be addressed?

  • Methodological Answer : Low yields (e.g., 30–50% in ) may arise from steric hindrance at the phenethyl substitution site or solubility issues. Strategies include:

  • Using high-boiling solvents (e.g., DMF) to enhance reactivity.
  • Introducing protective groups (e.g., Boc) for sensitive intermediates.
  • Employing catalytic bases (e.g., K₂CO₃) to accelerate acyl transfer .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from impurities or assay conditions. Mitigate by:

  • Repurifying batches via column chromatography (silica gel, hexane/EtOAc).
  • Standardizing assays (e.g., uniform cell passage number, serum-free conditions).
  • Cross-referencing with structural analogs (e.g., 6-amino-2-(2,4-dimethylphenyl) derivatives in ) to identify SAR trends .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Methodological Answer :

  • Acylation Studies : Track covalent binding using ¹⁴C-labeled compounds or MALDI-TOF to identify protein adducts .
  • Kinetic Analysis : Measure reaction rates with nucleophiles (e.g., glutathione) to assess electrophilic reactivity .
  • Transcriptomics : RNA-seq can reveal pathway modulation (e.g., apoptosis genes like BAX/BCL-2) .

Q. How can QSAR models improve the design of derivatives with enhanced activity?

  • Methodological Answer : Perform 3D-QSAR (e.g., CoMFA/CoMSIA) using descriptors like ClogP, molar refractivity, and electrostatic potentials. Validate with leave-one-out cross-validation (q² > 0.5) and synthesize top-scoring virtual hits (e.g., 6-bromo or 8-methyl analogs) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Tables for Key Data

Property Typical Values/Procedures Reference
Synthetic Yield 30–98% (varies with substituent)
¹H NMR (CD₃OD) δ 7.89 (d, J=9.0 Hz, aromatic), 4.98 (s, CH₂)
Melting Point 155–158°C (recrystallized from ethanol)
Cytotoxicity (IC₅₀) 5–50 µM (cell line-dependent)

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